![molecular formula C24H35N3O2 B6125785 N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6125785.png)
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide, also known as BEBPI, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BEBPI belongs to the class of piperidine-based compounds and has been shown to exhibit promising pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE4, N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide may enhance the activity of various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide can reduce inflammation and exhibit neuroprotective effects. N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has also been shown to enhance cognitive function and improve memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is its potential therapeutic applications in various fields. N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is a small molecule that can easily penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide. Another direction is the further exploration of the mechanism of action of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide, which could lead to the development of more potent and selective compounds. Additionally, the therapeutic potential of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide in various fields, including oncology and neurodegenerative disorders, should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process that includes the reaction of N-ethyl-4-piperidone with benzylamine, followed by the reaction of the resulting product with cyclopropylcarbonyl chloride. The final step involves the reaction of the intermediate product with 3-aminopiperidine-1-carboxylic acid, which results in the formation of N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide.
Applications De Recherche Scientifique
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit anti-tumor activity and has the potential to be used in the treatment of various types of cancers.
Propriétés
IUPAC Name |
N-benzyl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-ethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-2-25(17-19-7-4-3-5-8-19)24(29)21-9-6-14-27(18-21)22-12-15-26(16-13-22)23(28)20-10-11-20/h3-5,7-8,20-22H,2,6,9-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQRUZQIUINTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1'-(cyclopropylcarbonyl)-N-ethyl-1,4'-bipiperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.